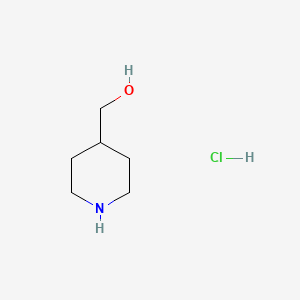

4-Hydroxymethylpiperidine hydrochloride

Description

Significance of Piperidine (B6355638) Ring System in Chemical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental and frequently encountered structure in the field of chemistry. biologyinsights.com This saturated ring system is a crucial building block for a vast array of chemical compounds, contributing to their diverse functions and properties. biologyinsights.com Its structural versatility and widespread occurrence underscore its importance in both natural and synthetic chemistry. biologyinsights.com

The significance of the piperidine scaffold is particularly prominent in medicinal chemistry and drug discovery. biologyinsights.comnih.gov Its ability to form hydrogen bonds, combined with its specific size and shape, allows it to interact effectively with various biological targets like enzymes and receptors. biologyinsights.com Consequently, the piperidine motif is present in more than twenty classes of pharmaceuticals. nih.gov Many drugs that affect the central nervous system, such as the opioid analgesics meperidine and fentanyl, incorporate a piperidine ring. biologyinsights.com It is also a key structural feature in certain antihistamines and antipsychotic medications. biologyinsights.com

Beyond pharmaceuticals, piperidine and its derivatives serve as versatile intermediates in the synthesis of complex organic molecules. biologyinsights.com It is utilized as a solvent and a base in various chemical processes. biologyinsights.comijnrd.org For example, it can be used to convert ketones into enamines for use in reactions like the Stork enamine alkylation. biologyinsights.com Furthermore, derivatives are used in the agrochemical industry for producing pesticides and herbicides, and in the polymer industry as stabilizers to prevent degradation from UV light. The piperidine ring is also a core component of numerous naturally occurring alkaloids, such as piperine (B192125) from black pepper and the toxin coniine from poison hemlock. wikipedia.org

Overview of 4-Hydroxymethylpiperidine Hydrochloride within Piperidine Chemistry

Within the extensive family of piperidine derivatives, this compound stands out as a valuable building block in synthetic chemistry. chemimpex.com This compound is the hydrochloride salt of 4-piperidinemethanol, which ensures greater stability and improved solubility, facilitating easier handling and use in various chemical reactions. chemimpex.com

The structure features a piperidine ring substituted at the 4-position with a hydroxymethyl group (-CH₂OH). This functional group is key to its utility, enhancing its reactivity and providing a site for further chemical modifications. chemimpex.com It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialty chemicals. chemimpex.com Researchers utilize this compound in the discovery of new drugs, especially in the areas of neuropharmacology. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 90748-01-9 |

| Molecular Formula | C₆H₁₃NO·HCl or C₆H₁₄ClNO |

| Molecular Weight | 151.63 - 151.64 g/mol |

| Appearance | White powder |

| Melting Point | 119-129 °C |

| Boiling Point | 198.2°C at 760 mmHg |

| Flash Point | 92.3°C |

Data sourced from multiple chemical data aggregators. chemimpex.comchemsrc.com

Historical Context and Early Research on Piperidine Derivatives

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson. wikipedia.org Independently, the French chemist Auguste Cahours also isolated it in 1852 and gave it its name. wikipedia.org Both chemists obtained piperidine by reacting piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), with nitric acid. wikipedia.org The name "piperidine" is derived from the Latin word "piper," meaning pepper, reflecting its origin. ijnrd.org

Following its discovery, the industrial production of piperidine was achieved through the hydrogenation of pyridine (B92270). wikipedia.org This process, often utilizing a molybdenum disulfide catalyst, became a common method for synthesizing the piperidine core structure. wikipedia.org As the field of organic chemistry advanced through the 19th and early 20th centuries, piperidine became a key compound for synthesizing alkaloid analogs and other nitrogen-containing heterocycles.

Early research focused on understanding the structure and reactivity of the piperidine ring. A significant area of study in the mid-20th century was its conformational analysis. Like cyclohexane, piperidine adopts a chair conformation, but with two distinct possibilities: one where the N-H bond is in an axial position and another where it is in an equatorial position. wikipedia.org After considerable debate, the equatorial conformation was determined to be more stable. wikipedia.org This foundational research into the structure and synthesis of piperidine derivatives paved the way for their widespread use in modern chemistry and pharmacology. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-1-3-7-4-2-6;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQFGECQYJPNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920202 | |

| Record name | (Piperidin-4-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62302-28-7, 90748-01-9 | |

| Record name | 4-Hydroxymethylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062302287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90748-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Piperidin-4-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxymethylpiperidine Hydrochloride and Its Precursors

Established Synthetic Routes to 4-Hydroxymethylpiperidine Derivatives

Traditional methods for constructing the piperidine (B6355638) skeleton and its derivatives have been well-documented, providing reliable pathways to these important heterocyclic compounds.

Reductive Amination Approaches

Reductive amination is a cornerstone method for forming amines and, by extension, N-heterocycles like piperidines. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com This approach avoids the overalkylation often encountered with direct alkylation of amines. masterorganicchemistry.com

A powerful variation for constructing the piperidine ring itself is the double reductive amination (DRA) reaction, which utilizes a dicarbonyl compound and an amine source. chim.it The versatility of this method is enhanced by the wide availability of amines and sugar-derived dicarbonyl substrates. chim.it Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they selectively reduce the iminium ion in the presence of the initial aldehyde or ketone. masterorganicchemistry.comharvard.edu

| Reducing Agent | Characteristics | Typical Conditions |

| Sodium Borohydride (B1222165) (NaBH4) | Common reducing agent for aldehydes and ketones; can also reduce imines. masterorganicchemistry.com | Stepwise procedure often required. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces iminium ions in the presence of carbonyls. masterorganicchemistry.comharvard.edu | Acidic pH (4-5) to promote iminium ion formation. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Highly selective for reductive amination; avoids toxic cyanide byproducts. harvard.edu | Often used with acetic acid as a catalyst. harvard.edu |

| Catalytic Hydrogenation (H2/Catalyst) | A classic reduction method. | Can be used to reduce the intermediate imine/enamine. youtube.com |

Cyclization Reactions

Cyclization reactions provide a direct route to the piperidine ring from acyclic precursors. A diverse array of such reactions has been developed, leveraging different mechanistic pathways. These include intramolecular Mannich reactions, radical cyclizations, and Diels-Alder reactions. rsc.org

For instance, a 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described for piperidine synthesis. nih.gov This process involves an acid-mediated functionalization of the alkyne to form an enamine, which generates an iminium ion that subsequently cyclizes and is reduced to form the piperidine ring. nih.gov Another strategy involves the cycloisomerization of 1,7-ene-dienes to produce trans-divinylpiperidines. nih.gov Radical cascade cyclization reactions represent another powerful tool for constructing complex heterocyclic systems from simple starting materials. researchgate.net

Modification of Existing Piperidine Scaffolds

An alternative to building the piperidine ring from scratch is to modify a pre-existing piperidine or a related heterocyclic scaffold. A common and direct route to 4-Hydroxypiperidine (B117109) hydrochloride, a closely related precursor, involves the deprotection of a protected piperidine derivative. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) can be treated with a saturated solution of hydrogen chloride in 1,4-dioxane (B91453) to yield 4-hydroxypiperidine hydrochloride in high yield (99%). chemicalbook.com

This strategy of modifying existing scaffolds is central to medicinal chemistry for creating analogues of bioactive molecules. nih.gov For instance, an iridium-catalyzed reductive hydroxymethylation can convert pyridinium (B92312) salts into 3D heteroaryl-substituted functionalized piperidines, providing access to useful building blocks. researchgate.net

Multi-step Organic Synthesis Strategies

The synthesis of functionalized piperidines often requires multi-step sequences to install the desired substituents with correct stereochemistry. A typical multi-step synthesis for a precursor to the target compound, N-boc-4-hydroxypiperidine, starts from 4-piperidone (B1582916) hydrochloride hydrate. google.com

The process involves several distinct transformations:

Basification: The starting material is treated with a base like liquid ammonia (B1221849) to liberate the free amine, 4-piperidone.

Reduction: The ketone functionality of 4-piperidone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in methanol (B129727).

Protection: The secondary amine of the resulting 4-hydroxypiperidine is protected, commonly with di-tert-butyl dicarbonate (B1257347) (Boc2O), to yield N-boc-4-hydroxypiperidine. google.com

Modern advancements in multi-step synthesis include the use of flow chemistry, which integrates multiple reaction and purification steps into a single continuous process. syrris.jp This approach uses packed columns with immobilized reagents and catalysts, significantly reducing manual manipulation and synthesis time compared to traditional batch processing in glassware. syrris.jp

| Step | Reactants | Product | Purpose |

| 1 | 4-piperidone hydrochloride hydrate, Liquid ammonia | 4-piperidone | Liberation of the free base. |

| 2 | 4-piperidone, Sodium borohydride | 4-hydroxypiperidine | Reduction of the ketone to an alcohol. |

| 3 | 4-hydroxypiperidine, Di-tert-butyl dicarbonate | N-boc-4-hydroxypiperidine | Protection of the piperidine nitrogen. |

Advanced and Green Chemistry Synthetic Innovations

Biocatalytic Approaches for Piperidine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. rsc.org Enzymes offer high selectivity and can operate under mild conditions, aligning with the principles of green chemistry. jddhs.com

One notable biocatalytic approach involves the use of immobilized enzymes, which allows for catalyst reuse and simplifies product purification. For example, Candida antarctica lipase (B570770) B (CALB) has been immobilized on magnetic halloysite (B83129) nanotubes and used to catalyze a multicomponent reaction to produce clinically valuable piperidine derivatives in very good yields. rsc.orgrsc.org

A groundbreaking recent development combines biocatalysis with modern synthetic methods to streamline the construction of complex piperidines. medhealthreview.comnews-medical.net This two-step strategy involves:

Biocatalytic C-H Oxidation: Enzymes such as engineered hydroxylases are used to precisely install hydroxyl groups onto specific positions of inexpensive piperidine starting materials. medhealthreview.comchemistryviews.org

Radical Cross-Coupling: The hydroxylated intermediates then undergo reactions, such as nickel-electrocatalytic cross-coupling, to form new carbon-carbon bonds. medhealthreview.comchemistryviews.org

This modular approach dramatically shortens synthetic pathways, reducing processes that traditionally took 7 to 17 steps down to as few as 2 to 5 steps, thereby increasing efficiency and reducing costs. medhealthreview.comnews-medical.net This innovation has the potential to accelerate drug discovery by providing rapid access to complex 3D molecules. medhealthreview.com

Chemoenzymatic Synthesis of Piperidine Derivatives

The integration of enzymatic processes with chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach for producing piperidine derivatives with high stereoselectivity. nih.gov This methodology leverages the high enantio- and regio-selectivity of biocatalysts, which operate under mild conditions, to create chiral piperidine structures that are prevalent in many bioactive molecules and active pharmaceutical ingredients (APIs). nih.gov

A notable chemoenzymatic strategy involves the asymmetric dearomatization of activated pyridines. nih.gov This process can be achieved through a one-pot cascade reaction that utilizes an amine oxidase and an ene imine reductase. nih.gov The 6-hydroxy-D-nicotine oxidase (6-HDNO)-catalyzed oxidation of accessible tetrahydropyridines (THPs) facilitates a conjugate reduction and iminium reduction catalyzed by an ene-imine reductase (EneIRED), resulting in a diverse range of chiral piperidines. nih.gov This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals like the antipsychotic drugs Preclamol and OSU-6162, as well as for the ovarian cancer monotherapeutic Niraparib. nih.gov

The advantages of chemoenzymatic synthesis include:

High Stereoselectivity: Enzymes can precisely control the stereochemistry of the products. nih.gov

Mild Reaction Conditions: Biocatalytic reactions typically occur at or near ambient temperature and pressure, reducing energy consumption. nih.gov

Sustainable Approach: The use of enzymes aligns with the principles of green chemistry. nih.gov

Strategies for Stereoselective Synthesis

Stereoselective synthesis is crucial for producing specific enantiomers or diastereomers of piperidine derivatives, as different stereoisomers can have vastly different biological activities. Various strategies have been developed to control the stereochemistry during the synthesis of piperidines.

One effective approach is the use of chiral auxiliaries. For instance, the N-(tert-butylsulfinyl) group is an excellent chiral auxiliary that can direct the stereochemical outcome of reactions. acs.org The diastereoselective Mannich reaction is another method where the stereochemistry of the final piperidine is controlled in the initial step and retained through subsequent transformations. mdpi.com

Metal-catalyzed reactions also play a significant role in stereoselective piperidine synthesis. For example, Pd(II)-catalyzed 1,3-chirality transfer reactions have been employed for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com The choice of solvent can also influence stereoselectivity, with tetrahydrofuran (B95107) sometimes providing maximum stereoselectivity in these reactions. ajchem-a.com

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, has emerged as a highly efficient and scalable method for synthesizing piperidine derivatives. organic-chemistry.org This technology offers significant advantages over traditional batch processes, including improved yields, enhanced selectivities, and greater scalability, often under milder conditions. organic-chemistry.org

A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.org This method can produce a variety of functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. acs.org The process involves precise control over parameters such as temperature, residence time, and reagent concentrations. organic-chemistry.org

The key components of such a flow system typically include:

Pumps for delivering reagents.

Precooling loops to control the initial temperature.

T-mixers for efficient mixing of reactants.

Coil reactors to provide the necessary residence time for the reaction to occur. acs.org

This continuous flow approach has been successfully scaled up and has demonstrated its utility in the efficient synthesis of drug precursors, highlighting its potential to address challenges in pharmaceutical manufacturing. organic-chemistry.orgacs.org

Synthesis of Key Intermediates

Preparation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a valuable intermediate in the synthesis of various piperidine-containing compounds. One synthetic route to this compound starts from 1,4(2H)-Pyridinedicarboxylic acid, 3,6-dihydro-, 1-(1,1-dimethylethyl) 4-ethyl ester. chemicalbook.com The synthesis involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, which is a common strategy in organic synthesis to prevent unwanted side reactions.

Preparation of N-Benzyl-4-hydroxymethylpiperidine

N-Benzyl-4-hydroxymethylpiperidine is another important precursor. It can be prepared from the less expensive and commercially available ethyl isonipecotate. tandfonline.com The synthesis of the related compound, N-benzyl-4-piperidone, often involves the reaction of benzylamine (B48309) with an acrylate (B77674), followed by a Dieckmann condensation and subsequent decarboxylation. guidechem.comchemicalbook.com One method involves reacting benzylamine and methyl acrylate under microwave irradiation. guidechem.com The optimal conditions for the Michael addition are a microwave power of 110-120 W and a temperature of 50-55°C for 80 minutes. guidechem.com The subsequent Dieckmann condensation is best performed at a microwave power of 90-100 W and a temperature of 70-75°C for 20 minutes. guidechem.com

Another approach to N-benzyl-4-piperidone involves the reaction of 4-piperidone monohydrate hydrochloride with anhydrous potassium carbonate in dry DMF, followed by the addition of benzyl (B1604629) bromide. chemicalbook.com

| Step | Reagents | Solvent | Temperature (°C) | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-piperidone monohydrate hydrochloride, anhydrous potassium carbonate | Dry DMF | 20 | 30 min | 89.28% |

| 2 | Benzyl bromide | Dry DMF | 65 | 14 h |

Derivatization of 4-Hydroxymethylpiperidine to Activated Species (e.g., Tosylates, Mesylates)

The hydroxyl group of 4-Hydroxymethylpiperidine is a poor leaving group in nucleophilic substitution reactions. To enhance its reactivity, it is often converted into an activated species such as a tosylate or mesylate. masterorganicchemistry.com This conversion is a mild process that does not affect the stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.comyoutube.com

The reaction typically involves treating the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a weak base like pyridine (B92270). youtube.com The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. youtube.com

Reaction Scheme: R-OH + TsCl (in pyridine) → R-OTs + HCl R-OH + MsCl (in pyridine) → R-OMs + HCl

Once formed, the tosylate (OTs) or mesylate (OMs) group is an excellent leaving group, readily participating in substitution and elimination reactions. masterorganicchemistry.com This allows for the introduction of a wide variety of nucleophiles at the C-4 position of the piperidine ring.

| Activating Group | Reagent | Abbreviation | Leaving Group |

|---|---|---|---|

| Tosyl | p-Toluenesulfonyl chloride | TsCl | Tosylate (OTs) |

| Mesyl | Methanesulfonyl chloride | MsCl | Mesylate (OMs) |

Synthesis of 4-(Hydroxymethyl)piperidin-4-ol (B1592852)

The synthesis of 4-(hydroxymethyl)piperidin-4-ol can be achieved through a multi-step process commencing with a commercially available starting material, N-Boc-4-piperidone. The key transformation involves the introduction of a hydroxymethyl group at the C4 position of the piperidine ring via a base-catalyzed reaction with formaldehyde (B43269). Subsequent deprotection of the nitrogen atom yields the target diol, which can then be converted to its hydrochloride salt.

A plausible and chemically sound approach to the synthesis of 4-(hydroxymethyl)piperidin-4-ol involves an initial aldol-type addition of formaldehyde to an N-protected 4-piperidone derivative. This strategy is analogous to the well-established Grignard addition to ketones to form tertiary alcohols. In this case, the enolate of N-Boc-4-piperidone, formed under basic conditions, acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

Reaction Scheme:

Step 1: Hydroxymethylation of N-Boc-4-piperidone. N-Boc-4-piperidone is treated with a source of formaldehyde, such as paraformaldehyde, in the presence of a suitable base. The base, for instance, sodium hydroxide (B78521) or potassium carbonate, facilitates the formation of the enolate and catalyzes the aldol (B89426) addition. The reaction is typically carried out in a polar protic solvent like methanol or ethanol.

Step 2: Deprotection of the Boc Group. The resulting N-Boc-4-(hydroxymethyl)piperidin-4-ol is then subjected to acidic conditions to remove the tert-butoxycarbonyl (Boc) protecting group. This is commonly achieved using a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (B109758) (DCM), or by treatment with hydrochloric acid in an appropriate solvent.

Step 3: Formation of the Hydrochloride Salt. Following the deprotection, the free base of 4-(hydroxymethyl)piperidin-4-ol can be isolated. To obtain the hydrochloride salt, the free base is treated with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol, leading to the precipitation of the desired salt.

Detailed Research Findings:

The proposed synthesis leverages the reactivity of the carbonyl group in N-Boc-4-piperidone and the electrophilicity of formaldehyde. The choice of the Boc protecting group is strategic as it is stable under the basic conditions of the hydroxymethylation step and can be readily removed under acidic conditions without affecting the hydroxyl groups.

The following table outlines the proposed reaction conditions and expected outcomes for each step of the synthesis.

| Step | Reactants | Reagents and Conditions | Product | Expected Yield |

| 1 | N-Boc-4-piperidone, Paraformaldehyde | NaOH or K₂CO₃, Methanol, Reflux | N-Boc-4-(hydroxymethyl)piperidin-4-ol | Moderate to High |

| 2 | N-Boc-4-(hydroxymethyl)piperidin-4-ol | Trifluoroacetic Acid, Dichloromethane, Room Temp. | 4-(Hydroxymethyl)piperidin-4-ol | High |

| 3 | 4-(Hydroxymethyl)piperidin-4-ol | HCl in Diethyl Ether or Isopropanol | 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride | High |

This synthetic approach provides a logical and feasible pathway to 4-(hydroxymethyl)piperidin-4-ol and its hydrochloride salt, relying on well-established principles of organic chemistry.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Hydroxymethylpiperidine hydrochloride, ¹H and ¹³C NMR provide a complete picture of the proton and carbon framework, while ¹⁹F NMR is a critical tool for analyzing its fluorinated derivatives.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide definitive evidence for its structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the protonation of the piperidine (B6355638) nitrogen, leading to a downfield shift of adjacent protons and carbons.

In a typical ¹H NMR spectrum, the protons of the piperidine ring appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the protonated nitrogen (C2 and C6) are expected to resonate further downfield compared to the protons at C3 and C5. The methine proton at C4 and the methylene (B1212753) protons of the hydroxymethyl group also show distinct signals.

The ¹³C NMR spectrum is characterized by distinct signals for each carbon atom in the molecule. The carbons bonded to the heteroatoms (C2, C6, C4, and the hydroxymethyl carbon) are the most deshielded.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2, H6 (axial & equatorial) | ~3.4 - 3.6 | m |

| H3, H5 (axial & equatorial) | ~1.6 - 1.9 | m |

| H4 | ~1.8 - 2.0 | m |

| -CH₂OH | ~3.5 | d |

| -NH₂⁺- | ~9.0 - 9.5 | br s |

| -OH | Variable | s |

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom | Chemical Shift (ppm) |

|---|---|

| C2, C6 | ~45 |

| C3, C5 | ~28 |

| C4 | ~40 |

| -CH₂OH | ~65 |

Note: Predicted values based on typical ranges for piperidine derivatives.

The introduction of a fluorine atom into the 4-Hydroxymethylpiperidine structure creates a powerful spectroscopic probe for analysis by ¹⁹F NMR. This technique is highly sensitive and exhibits a wide range of chemical shifts, making it an excellent tool for identifying and characterizing fluorinated derivatives. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, allowing for the differentiation of stereoisomers and conformational analysis.

For instance, in a hypothetical cis-3-fluoro-4-(hydroxymethyl)piperidine derivative, the fluorine atom's chemical shift and its coupling constants with neighboring protons (e.g., ³J(¹⁹F, ¹H)) would provide crucial information about the conformation of the piperidine ring, such as whether the substituents adopt an axial or equatorial orientation. The diastereoselective synthesis of such fluorinated piperidines often relies on ¹⁹F NMR to determine the stereochemical outcome of the reaction.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of molecular bonds. These methods are instrumental in identifying the functional groups present in this compound.

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. The presence of the hydroxyl (-OH) and amine (-NH) groups results in broad absorption bands in the high-frequency region due to hydrogen bonding. The C-H, C-O, and C-N bonds also give rise to distinct peaks.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl |

| 3000 - 2800 | N-H stretch | Ammonium (B1175870) (NH₂⁺) |

| 2950 - 2850 | C-H stretch | Alkane (CH₂, CH) |

| 1600 - 1500 | N-H bend | Ammonium (NH₂⁺) |

| 1470 - 1430 | C-H bend | Alkane (CH₂) |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the piperidine ring. A study on piperidine using surface-enhanced Raman scattering (SERS) identified numerous bands corresponding to ring deformations and stretching modes, which would form the basis for the spectrum of its hydroxymethyl derivative.

Table 4: Expected Raman Shifts for the Piperidine Ring Structure

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2935, 2850 | C-H stretching |

| ~1447 | CH₂ scissoring |

| ~1017 | Ring breathing |

| ~864, 814 | Ring deformation |

Note: Data based on piperidine and may be shifted in the titled compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, the free base (4-Hydroxymethylpiperidine) would be analyzed.

The electron ionization (EI) mass spectrum of 4-Hydroxymethylpiperidine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (115.17 g/mol ). The fragmentation pattern is dominated by cleavages adjacent to the nitrogen atom (α-cleavage), a common pathway for amines. The loss of a hydrogen atom (M-1) to form a stable iminium ion is a characteristic feature. Another significant fragmentation pathway involves the loss of the hydroxymethyl group. The mass spectrum of the closely related 4-Hydroxy-N-methylpiperidine shows a base peak resulting from α-cleavage, and similar fragmentation is expected for the title compound.

Table 5: Predicted Key Fragments in the Mass Spectrum of 4-Hydroxymethylpiperidine

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 114 | [C₆H₁₂NO]⁺ | Loss of H radical (M-1) |

| 98 | [C₆H₁₂N]⁺ | Loss of OH radical |

| 84 | [C₅H₁₀N]⁺ | Loss of CH₂OH radical (α-cleavage) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule is readily protonated in the ESI source, yielding the protonated molecular ion [M+H]⁺. The molecular formula of the free base (4-Hydroxymethylpiperidine) is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol . The ESI-MS spectrum is therefore expected to show a prominent peak for the protonated molecule at a mass-to-charge ratio (m/z) of approximately 116.2.

Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. In these experiments, the protonated molecular ion is isolated and subjected to collision-induced dissociation (CID). For piperidine alkaloids and related structures containing hydroxyl groups, a primary and characteristic fragmentation pathway is the neutral loss of a water molecule (H₂O). scielo.brnih.gov This elimination results in a significant fragment ion at m/z 98.2. Additional fragmentation of the piperidine ring can also occur, providing further structural confirmation. researchgate.net

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Interpretation |

|---|---|---|

| 116.2 | [C₆H₁₃NO + H]⁺ | Protonated molecular ion ([M+H]⁺) of the free base. |

| 98.2 | [C₆H₁₂N]⁺ | Fragment ion resulting from the neutral loss of water ([M+H - H₂O]⁺) from the parent ion. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

While a publicly archived crystal structure for this compound was not identified, its solid-state conformation can be inferred from extensive studies on related piperidine derivatives and theoretical calculations. nih.govresearchgate.net The piperidine ring is expected to adopt a stable chair conformation. In this conformation, the hydroxymethyl (-CH₂OH) substituent at the C4 position would preferentially occupy the equatorial position to minimize steric hindrance.

In the hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming a piperidinium (B107235) cation. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. These interactions would involve the piperidinium proton (N-H⁺), the hydroxyl group (O-H), and the chloride anion (Cl⁻), creating a stable, three-dimensional lattice. nih.gov Theoretical studies on the free base suggest that solid-state packing is dominated by intermolecular O-H···N bonds. researchgate.net

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for centrosymmetric structures) |

| Piperidine Ring Conformation | Chair |

| -CH₂OH Substituent Position | Equatorial |

| Key Intermolecular Interactions | Hydrogen bonding (O-H···Cl⁻, N⁺-H···Cl⁻) |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a group of analytical techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), that measure the differential interaction of a substance with left- and right-circularly polarized light. numberanalytics.com These methods are exclusively applicable to the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.orgkhanacademy.org Chiroptical spectroscopy is a fundamental tool for determining the absolute configuration and assessing the enantiomeric purity or enantiomeric excess of a chiral compound. nih.gov

However, this compound is an achiral molecule. Its structure contains a plane of symmetry that passes through the nitrogen atom, the C4 carbon, and the attached hydroxymethyl group. A molecule is chiral only if it lacks such elements of symmetry and typically contains one or more stereocenters (e.g., a carbon atom bonded to four different substituents). libretexts.org

Since this compound is achiral, it does not have enantiomers. The concept of enantiomeric purity is therefore not applicable to this compound. Consequently, it will not exhibit a signal in chiroptical spectroscopy, and this technique is not used for its analysis. While chiroptical methods are vital for studying chiral piperidine derivatives that are common in pharmaceuticals, they are not relevant for the characterization of the parent achiral this compound. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics to model and predict molecular properties. These first-principles methods provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. scirp.org It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 4-Hydroxymethylpiperidine hydrochloride. scirp.org DFT studies can elucidate various aspects of the molecule's structure and reactivity.

Key Research Findings:

Molecular Geometry: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, can optimize the molecular geometry to find its most stable conformation. ijirt.org This provides precise predictions of bond lengths, bond angles, and dihedral angles.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. ijirt.org The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. ijirt.orgresearchgate.net A smaller energy gap suggests higher reactivity.

Reactivity Descriptors: DFT is used to calculate global chemical reactivity descriptors, which help in understanding the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov This is valuable for predicting how the molecule will interact with other molecules, including biological targets. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Piperidine (B6355638) Scaffold This table provides representative data typical of DFT calculations for piperidine derivatives.

| Descriptor | Symbol | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -7.5 | Represents electron-donating ability |

| LUMO Energy | ELUMO | -0.5 to 0.5 | Represents electron-accepting ability |

| Energy Gap | ΔE | 6.0 to 8.0 | Indicator of chemical stability |

| Electronegativity | χ | 3.5 to 4.0 | Tendency to attract electrons |

| Chemical Hardness | η | 3.0 to 4.0 | Resistance to change in electron configuration |

The Hartree-Fock (HF) method is a fundamental ab initio ("from the beginning") approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. scirp.org It provides a good starting point for more advanced calculations by considering the average effect of electron-electron repulsion, though it neglects electron correlation. scirp.org

Key Research Findings:

Wavefunction and Orbitals: HF calculations determine the molecular orbitals and their corresponding energies. The method expands the molecular orbitals as a linear combination of pre-defined basis functions (LCAO-MO). scirp.org

Interaction Energies: The HF method can be used to study the interaction energies between molecules in complexes, providing insights into non-covalent interactions like hydrogen bonding. dntb.gov.ua

Basis Sets: The accuracy of HF calculations is highly dependent on the chosen basis set (e.g., 6-31G*, cc-pVDZ). youtube.com Larger, more flexible basis sets that include polarization and diffuse functions provide more accurate results but at a higher computational cost. dntb.gov.uayoutube.com

Coupled-Cluster (CC) theory is a high-level quantum chemical method that provides very accurate results for molecular energies and properties. wikipedia.org It systematically includes electron correlation effects by building upon the Hartree-Fock reference wavefunction. wikipedia.orgkit.edu The "gold standard" CCSD(T) method includes single and double excitations (CCSD) and adds a non-iterative correction for triple excitations (T), offering excellent accuracy for many systems. wikipedia.orgnih.gov

Key Research Findings:

Benchmark Energies: Due to its high computational cost, scaling with the 6th power of the system size, CCSD(T) is typically used for small to medium-sized molecules to obtain benchmark energies. nih.govq-chem.com For a molecule like this compound, it could be used to calculate a highly accurate heat of formation or reaction energies involving the molecule. nih.govnih.gov

Superior Accuracy: CCSD(T) is known to be far superior to methods like MP2 and even standard CCSD for closed-shell molecules near their equilibrium geometry, providing results that are often very close to experimental values. wikipedia.orgq-chem.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational dynamics and thermodynamic properties of a molecule in a simulated environment, such as in a solvent. researchgate.net

Key Research Findings:

Conformational Flexibility: MD simulations can explore the different conformations that this compound can adopt. This is particularly important for the flexible piperidine ring and the hydroxymethyl side chain, revealing their preferred orientations and the energy barriers between different conformers.

Solvation Effects: By placing the molecule in a box of explicit solvent molecules (e.g., water), MD simulations can study how the solvent affects the molecule's structure and dynamics. This includes analyzing hydrogen bonding patterns between the molecule's hydroxyl and amine groups and the surrounding water.

Binding Stability: When complexed with a protein, MD simulations are crucial for assessing the stability of the binding pose predicted by molecular docking. nih.govresearchgate.net Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to see if the complex remains stable over the simulation time, which typically ranges from nanoseconds to microseconds. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govyoutube.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govucl.ac.uk

For this compound, molecular docking can predict how it might bind to the active site of a target protein. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. ucl.ac.uk

Key Research Findings:

Binding Mode Analysis: Docking simulations reveal the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and π-cation interactions. nih.govnih.gov For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the protonated piperidine nitrogen could form a crucial salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the protein's active site. nih.gov

Scoring and Affinity: The docking score provides an estimate of the binding free energy, with lower energy scores indicating a more favorable binding interaction. nih.gov This allows for the comparison of different ligands or different binding poses of the same ligand.

Virtual Screening: The piperidine scaffold is a common feature in many biologically active compounds. nih.govnih.gov Docking studies can be used to virtually screen libraries of piperidine derivatives against a specific protein target to identify potential inhibitors or modulators.

Table 2: Example of Predicted Interactions from a Molecular Docking Study This table illustrates the typical output of a molecular docking analysis, showing how this compound might interact with hypothetical protein residues.

| Functional Group of Ligand | Interacting Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Piperidine Nitrogen (NH2+) | ASP 129 | Salt Bridge / H-Bond | 2.8 |

| Hydroxymethyl Group (-OH) | SER 210 | Hydrogen Bond | 3.1 |

| Piperidine Ring (CH2) | TRP 85 | Hydrophobic (π-Alkyl) | 4.5 |

| Hydroxymethyl Group (-OH) | GLN 150 | Hydrogen Bond | 2.9 |

| Piperidine Nitrogen (NH2+) | TYR 336 | Cation-π | 4.2 |

Enzyme Inhibition Mechanisms

Computational methods are indispensable for elucidating the molecular mechanisms through which derivatives of 4-hydroxymethylpiperidine exert their inhibitory effects on various enzymes. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between the inhibitor and the enzyme's active site at an atomic level. mdpi.comnih.govresearchgate.net

Molecular docking studies predict the preferred binding orientation of the piperidine derivative within the enzyme's catalytic pocket, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.govnih.gov For instance, in studies of acetylcholinesterase (AChE) inhibitors, the piperidine ring is often found to interact with key aromatic residues like tryptophan and tyrosine within the active site gorge. researchgate.netnih.gov The nitrogen atom of the piperidine ring can engage in crucial π-cation interactions, anchoring the molecule, while the hydroxymethyl group can form hydrogen bonds with nearby amino acid residues, enhancing binding affinity. nih.gov

| Computational Method | Primary Application | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicts the binding pose and orientation of an inhibitor in the enzyme's active site. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts), binding affinity scores. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the enzyme-inhibitor complex over time. | Assesses the stability of binding interactions, reveals conformational changes, calculates binding free energy. mdpi.comnih.gov |

| MM/PBSA | Molecular Mechanics/Poisson-Boltzmann Surface Area; calculates binding free energy from MD snapshots. | Provides a quantitative estimation of binding affinity and identifies key energetic contributions. mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For piperidine derivatives, QSAR models are developed to predict their inhibitory potency (e.g., IC50 values) against specific enzymes, guiding the design of more effective therapeutic agents. nih.govresearchgate.net

The process begins with the calculation of molecular descriptors for a set of piperidine analogues with known activities. These descriptors quantify various aspects of the molecule's structure, including topological (2D), geometrical (3D), and electronic properties. nih.gov Various statistical and machine learning methods are then applied to create a predictive model.

Commonly used techniques include:

Multiple Linear Regression (MLR): This method establishes a linear equation correlating the most relevant descriptors with biological activity. nih.gov

Machine Learning Approaches: More complex, nonlinear relationships can be modeled using methods like Support Vector Machines (SVM), Neural Networks (NN), and k-Nearest Neighbors (k-NN). nih.govnih.gov

For example, a QSAR study on piperidine derivatives might reveal that specific topological descriptors are crucial for their toxicity against a particular target. nih.gov Another study might use a combination of 2D and 3D descriptors to model the inhibitory activity against a specific enzyme, with the resulting model being validated through internal and external validation sets to ensure its robustness and predictive power. nih.gov These models serve as powerful tools at an exploratory level, providing guidelines for the structural modifications needed to enhance the desired biological activity of new piperidine-based compounds. nih.gov

| Component | Description | Example in Piperidine Studies |

|---|---|---|

| Molecular Descriptors | Numerical values that characterize the chemical structure. | 2D topological descriptors, geometrical descriptors, physicochemical properties (logP, pKa). nih.gov |

| Statistical Model | The algorithm used to correlate descriptors with activity. | Ordinary Least Squares Multilinear Regression (OLS-MLR), Support Vector Machine (SVM), Neural Networks (NN). nih.govnih.gov |

| Model Validation | Process to assess the model's accuracy and predictive ability. | Internal validation (cross-validation) and external validation using a test set of compounds. nih.gov |

Development of New Computational Parameters and Methodologies

The study of compounds like 4-hydroxymethylpiperidine and its derivatives not only relies on existing computational tools but also drives the development of new methodologies. Research in this area often involves integrating multiple computational techniques to gain deeper insights than any single method could provide.

One area of development is the creation of more refined and predictive QSAR models. For example, researchers have developed novel, statistically robust Group-Based QSAR (GQSAR) models using piperidine-derived compounds. researchgate.net These models can be used to screen combinatorial libraries of new potential inhibitors before synthesis, significantly streamlining the drug discovery process. researchgate.net

Another methodological advancement involves the combination of kinetic analysis, X-ray crystallography, and computational simulations to provide a comprehensive understanding of enzyme inhibition. researchgate.net For instance, steered molecular dynamics (SMD) simulations can be integrated with kinetic data to explore the structural basis of slow-binding inhibition, a desirable property for many drugs. researchgate.net These studies can reveal dynamic gating mechanisms within the enzyme's active site, where the movement of a specific amino acid residue, like phenylalanine, controls inhibitor entry and exit. researchgate.net Such detailed mechanistic insights are crucial for the rational design of new inhibitors with improved properties, such as longer target residence times. researchgate.net

Furthermore, fragment-based drug design (FBDD) represents another evolving computational strategy. mdpi.com In this approach, small molecular fragments, potentially including a piperidine scaffold, are identified and then computationally "grown" or linked together to create novel ligands with high predicted binding affinity. beilstein-journals.org The development of heuristic search algorithms and deconstruction-reconstruction methods within FBDD frameworks allows for the efficient exploration of chemical space to generate new, high-quality inhibitor candidates. mdpi.com These integrated and innovative computational approaches are essential for advancing the design of next-generation therapeutics based on piperidine scaffolds.

Chemical Reactivity and Transformation Studies

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol of the 4-hydroxymethyl group can be selectively oxidized to either an aldehyde (4-formylpiperidine) or a carboxylic acid (piperidine-4-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation methods are employed to favor the formation of the aldehyde. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is a well-established protocol for converting primary alcohols to aldehydes with minimal over-oxidation. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com This method is advantageous due to its mild conditions, which are compatible with a wide range of other functional groups. youtube.com The reaction proceeds through the formation of an alkoxysulfonium ylide, which then undergoes intramolecular elimination to yield the aldehyde and dimethyl sulfide (B99878). wikipedia.orgalfa-chemistry.com

Table 1: Common Reagents for Swern-Type Oxidations

| Activating Agent | Base | Typical Temperature (°C) |

|---|---|---|

| Oxalyl Chloride | Triethylamine (TEA) | -78 to room temp |

| Trifluoroacetic Anhydride | Triethylamine (TEA) | -78 to room temp |

This table is generated based on principles of Swern and related oxidations.

Stronger oxidizing agents will typically convert the hydroxymethyl group directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are effective for this transformation, although the harsh conditions can sometimes be incompatible with other sensitive functional groups in the molecule.

Reduction Reactions to Various Derivatives

While the hydroxymethyl group is already in a reduced state, reduction reactions are highly relevant in the synthesis of 4-hydroxymethylpiperidine derivatives from corresponding carboxylic acids or esters. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting esters, such as ethyl piperidine-4-carboxylate, to the corresponding primary alcohol, 4-hydroxymethylpiperidine. libretexts.orgbyjus.comyoutube.com This is a common final step in synthetic routes targeting this compound. LAH is highly reactive and non-selective, reducing a wide array of carbonyl-containing functional groups. harvard.edu

Furthermore, the piperidine (B6355638) ring itself can be formed through reductive processes. For instance, the reduction of a lactam (a cyclic amide) within a bicyclic system can yield a piperidine ring. whiterose.ac.uk Similarly, intramolecular reductive amination or the reduction of pyridine (B92270) derivatives are common strategies for synthesizing the core piperidine structure. nih.gov

Table 2: Selected Reducing Agents and Their Applications in Piperidine Chemistry

| Reducing Agent | Substrate | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester (e.g., Ethyl piperidine-4-carboxylate) | Primary Alcohol (e.g., 4-Hydroxymethylpiperidine) |

| Sodium Borohydride (B1222165) (NaBH₄) | Aldehyde/Ketone | Alcohol |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Pyridine | Piperidine |

This table summarizes common reduction reactions in the context of piperidine synthesis and modification.

Nucleophilic Substitution Reactions

The hydroxyl group of 4-hydroxymethylpiperidine is a poor leaving group. Therefore, to facilitate nucleophilic substitution at the methylene (B1212753) carbon, it must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the N-protected 4-hydroxymethylpiperidine with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting 4-(tosyloxymethyl)piperidine or 4-(mesyloxymethyl)piperidine is an excellent substrate for SN2 reactions with a wide variety of nucleophiles. nih.govnih.gov

This activation allows for the synthesis of a diverse range of derivatives, including:

Ethers: By reaction with alkoxides (Williamson ether synthesis).

Amines: By reaction with ammonia (B1221849), primary, or secondary amines.

Thiols and Thioethers: By reaction with hydrosulfide (B80085) or thiolates.

Nitriles: By reaction with cyanide ions.

The nitrogen atom of the piperidine ring is itself a potent nucleophile (in its free base form) and readily participates in nucleophilic substitution reactions with alkyl halides or other electrophiles. researchgate.net

Intramolecular Rearrangements and Cyclizations

The bifunctional nature of 4-hydroxymethylpiperidine derivatives, possessing both a nucleophilic nitrogen and a modifiable hydroxymethyl group, makes them ideal precursors for intramolecular cyclization reactions to form bicyclic systems. nih.gov After converting the hydroxyl group to a suitable leaving group, if an appropriate tethered electrophile is present elsewhere on a substituent attached to the piperidine nitrogen, intramolecular cyclization can occur. nih.gov

Prins-type cyclizations are another important class of reactions where derivatives of 4-hydroxymethylpiperidine can be involved. nih.govbeilstein-journals.org In a Prins reaction, an alkene and an electrophile (often an aldehyde or ketone) react to form a new ring system, typically a tetrahydropyran. nih.govsemanticscholar.org A homoallylic alcohol derivative of 4-hydroxymethylpiperidine could, under acidic conditions, cyclize to form a piperidine-fused tetrahydropyran. researchgate.net

These intramolecular reactions are powerful tools for building molecular complexity and are used in the synthesis of natural products and pharmaceutical agents containing fused or spirocyclic piperidine motifs. nih.govnih.gov

Reactions Involving Chiral Auxiliaries

To control the stereochemistry of reactions involving the 4-hydroxymethylpiperidine scaffold, chiral auxiliaries are often employed. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

One of the most well-known examples is the use of Evans oxazolidinone auxiliaries. santiago-lab.com For instance, the nitrogen of piperidine-4-carboxylic acid (derived from the oxidation of 4-hydroxymethylpiperidine) can be acylated with a chiral oxazolidinone. The resulting N-acyl piperidine can then undergo highly diastereoselective alkylation at the α-carbon of the acyl group. researchgate.net The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate intermediate, directing the incoming electrophile to the opposite face. santiago-lab.com After the reaction, the auxiliary can be cleaved under mild conditions to yield an enantiomerically enriched product, and the auxiliary can often be recovered. santiago-lab.comresearchgate.net This methodology allows for the precise installation of stereocenters in molecules derived from the 4-hydroxymethylpiperidine core.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Stereochemical Control |

|---|---|---|

| Evans Oxazolidinones | Aldol (B89426) Reactions, Alkylations | Diastereoselective formation of new stereocenters |

| Pseudoephedrine Amides | Alkylations | High facial selectivity in enolate alkylation |

This table provides examples of widely used chiral auxiliaries in asymmetric synthesis.

Investigation of Reaction Mechanisms through Computational and Experimental Methods

Understanding the intricate details of reaction pathways, transition states, and factors influencing selectivity is crucial for optimizing existing reactions and designing new ones. Both computational and experimental methods are employed to investigate the mechanisms of reactions involving 4-hydroxymethylpiperidine and its derivatives.

Computational Methods: Density Functional Theory (DFT) has become a powerful tool for modeling reaction mechanisms. nih.gov DFT calculations can be used to:

Determine the relative energies of reactants, intermediates, transition states, and products.

Visualize the three-dimensional structures of transition states.

Explain the origins of stereoselectivity (e.g., diastereoselectivity in cyclization or auxiliary-controlled reactions).

Predict the feasibility of a proposed reaction pathway.

Experimental Methods: Kinetic studies, isotopic labeling, and the isolation or trapping of reaction intermediates provide experimental evidence to support or refute proposed mechanisms. For example, in nucleophilic substitution reactions, kinetic data can help determine whether the reaction proceeds via an SN1 or SN2 pathway. nih.gov Spectroscopic techniques like NMR are invaluable for characterizing intermediates and determining the stereochemistry of products, which in turn provides insight into the reaction mechanism.

Formation of Bis-adducts and Bicyclic Systems

The reactivity of the piperidine core allows for the formation of more complex architectures such as bis-adducts and bicyclic systems.

Bis-adducts: These can be formed when two molecules of a reagent react with a piperidine derivative. For example, the Claisen-Schmidt condensation of 4-piperidone (B1582916) (the oxidized form of 4-hydroxymethylpiperidine's precursor alcohol) with two equivalents of an aromatic aldehyde can form a 3,5-bis(benzylidene)piperidin-4-one. nih.gov While not directly starting from 4-hydroxymethylpiperidine, this illustrates the potential for multiple additions to the piperidine ring system. A more direct example would be the N-alkylation followed by a reaction at the 4-position, or the formation of a bis-ether from the hydroxymethyl group.

Bicyclic Systems: As mentioned in section 5.4, intramolecular cyclizations are a primary route to bicyclic systems. These can be either fused systems, where the new ring shares two atoms with the piperidine ring, or spirocyclic systems, where the new ring is joined at a single atom (the spirocenter). researchgate.net The synthesis of spiro-piperidines often involves the cyclization of a precursor attached at the 4-position of the piperidine ring. googleapis.com For example, 1,8-diazaspiro[5.5]undecane derivatives have been synthesized through intramolecular alkylation pathways starting from functionalized piperidines. researchgate.net The synthesis of bicyclic lactams is another important transformation, often serving as a key step in the creation of complex piperidine-based natural products and pharmaceuticals. rsc.orgrsc.org

Applications in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The piperidine (B6355638) scaffold is a prevalent feature in numerous natural products and synthetic pharmaceuticals. 4-Hydroxymethylpiperidine hydrochloride provides a readily available and functionalized piperidine ring, which can be elaborated into more complex structures. Its utility is demonstrated in the synthesis of a range of derivatives, including those with therapeutic potential.

While direct synthesis of tetrahydropyridine (B1245486) derivatives from this compound is not extensively detailed in readily available literature, its structure lends itself to such transformations. One plausible synthetic route involves the initial N-protection of the piperidine nitrogen, followed by oxidation of the primary alcohol to an aldehyde. Subsequent chemical manipulations, such as an intramolecular Wittig reaction or other olefination methods, could then be employed to introduce a double bond within the ring, thereby forming a tetrahydropyridine system. The specific reagents and reaction conditions would be crucial in controlling the regioselectivity of the double bond formation. The resulting tetrahydropyridine derivatives are themselves important intermediates in the synthesis of various biologically active compounds.

A significant application of this compound is in the synthesis of N-benzyl-4-formylpiperidine, a key intermediate in the production of Donepezil. Donepezil is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.

The synthesis commences with the N-benzylation of 4-hydroxymethylpiperidine, which is derived from its hydrochloride salt. This is typically followed by an oxidation reaction to convert the hydroxymethyl group into a formyl group. A commonly employed method for this oxidation is the Corey-Kim oxidation. This process involves the use of N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) or a less odorous alternative like dodecyl methyl sulfide. The reaction proceeds through a Corey-Kim intermediate which then collapses to form the desired aldehyde, N-benzyl-4-formylpiperidine.

| Reactant | Reagent | Product | Application of Product |

| N-Benzyl-4-hydroxymethylpiperidine | N-Chlorosuccinimide, Dimethyl Sulfide, Triethylamine | N-Benzyl-4-formylpiperidine | Intermediate for Donepezil |

This synthetic route provides an efficient and industrially viable method for obtaining a crucial precursor for a widely used pharmaceutical agent.

4-Hydroxymethylpiperidine is a key starting material for the synthesis of 4-(trifluoromethoxymethyl)piperidine, a valuable building block in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group. The synthesis involves a multi-step process that begins with the protection of the piperidine nitrogen, often through acylation with benzoyl chloride to form N-benzoyl-4-hydroxymethylpiperidine.

The hydroxyl group is then transformed into a trifluoromethoxymethyl group. This can be achieved through a two-stage process. First, the corresponding S-methyl xanthate is synthesized. Subsequently, a desulfurization/fluorination reaction is carried out using a fluorinating agent such as Olah's reagent (a pyridine-HF complex) in the presence of an initiator like N-bromosuccinimide. The N-benzoyl protecting group can then be reduced to a benzyl (B1604629) group and subsequently removed to yield the final 4-(trifluoromethoxymethyl)piperidine. This synthetic approach allows for the introduction of the trifluoromethyl group, which can significantly alter the pharmacokinetic and physicochemical properties of drug candidates.

| Starting Material | Key Transformation | Final Product |

| 4-(Hydroxymethyl)piperidine | Xanthate formation followed by desulfurative fluorination | 4-(Trifluoromethoxymethyl)piperidine |

The synthesis of piperidine-containing acetylenes from this compound is a feasible transformation, although specific, detailed examples are not extensively documented in the primary literature. A general approach would likely involve the conversion of the primary alcohol of 4-hydroxymethylpiperidine into a suitable leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an acetylide anion would then introduce the acetylene (B1199291) functionality at the 4-position of the piperidine ring. The piperidine nitrogen would likely require protection prior to these steps to prevent interference with the desired reactions. The resulting piperidine-containing acetylenes could serve as versatile intermediates for further synthetic elaborations, such as coupling reactions, to construct more complex molecular architectures.

4-Hydroxymethylpiperidine is a crucial component in the synthesis of potent cytotoxic agents known as phenanthrene-based tylophorine (B1682047) (PBT) analogs. One of the most active lead compounds in this class, designated as PBT-1, incorporates a 4'-hydroxymethyl piperidine moiety. These compounds are designed as simplified analogs of naturally occurring tylophorine alkaloids, which exhibit significant antitumor activity.

The synthesis of these analogs involves coupling the 4-hydroxymethylpiperidine unit to a phenanthrene (B1679779) core, typically through a methylene (B1212753) bridge. The presence and nature of substituents on the piperidine ring have been shown to be critical for the cytotoxic activity of these compounds. The 4'-hydroxymethyl group in PBT-1 appears to be a key feature contributing to its high potency against various human cancer cell lines. This application highlights the importance of 4-hydroxymethylpiperidine as a scaffold for the development of novel anticancer agents.

| Compound Class | Key Building Block | Biological Activity |

| Phenanthrene-based Tylophorine (PBT) Analogs | 4-Hydroxymethylpiperidine | Cytotoxic/Antitumor |

The piperidine moiety is a common feature in a variety of quinazoline (B50416) and quinazolinone derivatives that exhibit a broad spectrum of biological activities. While the direct use of this compound in a one-pot synthesis of these complex heterocycles is not always explicitly described, it serves as a fundamental precursor for the piperidine fragment that is incorporated into the final structure.

A general synthetic strategy involves the preparation of a functionalized piperidine intermediate from this compound. This intermediate, which could be an amine, an aldehyde, or another reactive species, is then reacted with a suitable quinazoline or quinazolinone precursor. For example, a common route to 4-aminoquinazolines involves the reaction of a 4-chloroquinazoline (B184009) with an appropriate amine. In this context, 4-aminomethylpiperidine, which can be synthesized from 4-hydroxymethylpiperidine, could be used as the amine component. The resulting quinazoline-piperidine hybrids are of significant interest in drug discovery.

Utility in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore chemical space for biological screening. nih.govtargetmol.com The 4-hydroxymethylpiperidine scaffold is a suitable starting point for DOS due to its distinct and orthogonally reactive functional groups. cam.ac.uk

The secondary amine and the primary hydroxyl group serve as anchor points for diversification. A DOS strategy using this scaffold could follow a "build/couple/pair" approach.

Build/Couple: The secondary amine can be functionalized through N-alkylation or N-acylation with a diverse set of building blocks. Simultaneously or sequentially, the primary hydroxyl group can be modified via esterification, etherification, or conversion to other functionalities (e.g., halides, azides).

Pair: Subsequent intramolecular reactions can be designed to create new ring systems, thereby generating skeletal diversity. For example, a building block attached to the nitrogen could contain a functional group that reacts with a derivative of the hydroxyl group, leading to bicyclic structures.

Table 2: Potential Diversification Points on the 4-Hydroxymethylpiperidine Scaffold for DOS

| Diversification Site | Reaction Type | Potential Reagents | Resulting Functionality |

| Piperidine Nitrogen | N-Acylation | Acid chlorides, Anhydrides | Amides |

| N-Alkylation | Alkyl halides, Aldehydes (reductive amination) | Tertiary Amines | |

| N-Arylation | Aryl halides (Buchwald-Hartwig coupling) | N-Aryl Piperidines | |

| Hydroxymethyl Group | Esterification | Carboxylic acids (Fischer, Steglich) | Esters |

| Etherification | Alkyl halides (Williamson ether synthesis) | Ethers | |

| Oxidation | PCC, TEMPO | Aldehyde, Carboxylic Acid |

This dual functionality allows for the rapid generation of a library of compounds with significant appendage and functional group diversity, starting from a single, readily available core structure.

Development of New Synthetic Reagents and Catalysts

The structure of 4-hydroxymethylpiperidine makes it an attractive precursor for the development of novel ligands and organocatalysts. The nitrogen and oxygen atoms can act as a bidentate chelate for metal centers, and the chiral nature of substituted piperidines can be exploited in asymmetric catalysis.

Ligands for Metal-Catalyzed Reactions: The 4-hydroxymethylpiperidine moiety can be incorporated into larger ligand frameworks. The nitrogen atom can be part of a pincer-type ligand or other multidentate systems. The hydroxyl group can be used as an anchor to attach the ligand to a solid support or modified to create an additional coordinating atom, such as in an amino-ether or amino-ester ligand. Such ligands can be used to prepare transition metal complexes for applications in catalysis. nih.govwmich.edu

Organocatalysts: The secondary amine is a common motif in organocatalysis, particularly in enamine and iminium ion catalysis. The 4-hydroxymethylpiperidine scaffold can be modified to create chiral catalysts for asymmetric reactions. For example, attachment of a bulky group to the nitrogen could create a sterically hindered environment suitable for stereoselective transformations.

Phase-Transfer Catalysts: The piperidine nitrogen can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. These salts, particularly if they contain long alkyl chains, can function as phase-transfer catalysts, facilitating reactions between reagents in immiscible solvent phases.

The accessibility and bifunctional nature of this compound provide a versatile platform for the rational design and synthesis of new reagents and catalysts tailored for specific synthetic challenges.

Broader Academic and Industrial Implications

Contribution to Medicinal Chemistry Research and Drug Discovery

4-Hydroxymethylpiperidine hydrochloride serves as a crucial building block in the synthesis of a wide array of bioactive molecules and therapeutic agents. chemimpex.com Its versatile structure, featuring a piperidine (B6355638) ring and a reactive hydroxymethyl group, makes it an ideal scaffold for modification in medicinal chemistry. chemimpex.com This compound and its derivatives are instrumental in the development of novel drugs across various therapeutic areas, including neuropharmacology and oncology. chemimpex.com

The piperidine moiety is a prevalent heterocyclic structure found in numerous FDA-approved medications. nih.govnih.gov Its incorporation into drug candidates can influence their pharmacological properties. The hydroxymethyl group on the 4-position of the piperidine ring in this compound provides a key site for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug screening. chemimpex.com

Detailed Research Findings:

Neurokinin-1 (NK1) Receptor Antagonists: The 3-benzhydryl-4-piperidone skeleton, which can be synthesized from piperidine derivatives, is a known privileged substructure for targeting G-protein coupled receptors like the NK1 receptor. nih.gov A series of novel 3-benzhydryl-4-piperidone derivatives have been identified as potent tachykinin neurokinin-1 (NK1) receptor antagonists. nih.gov These antagonists are being investigated for their potential in treating conditions such as emesis induced by chemotherapy. wikipedia.orgbioworld.com The synthesis of these antagonists often involves the coupling of 1-benzylpiperidones with benzhydryl bromides or benzhydrols. nih.gov The piperidine ring is crucial for selectivity for the NK1 receptor over other receptors. wikipedia.org

Inhibitors of Mycobacterium tuberculosis: 4-Hydroxymethylpiperidine is a key starting material in the diversity-oriented synthesis of piperidine derivatives that act as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov This enzyme is involved in the biosynthesis of menaquinone, which is essential for the bacterium's respiratory chain. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at both the western (phenoxy) and eastern (N-substituent) sites of the piperidine core can significantly impact inhibitory potency and antimycobacterial activity. nih.gov